5-Chloro-2-fluoro-1-iodo-3-methoxybenzene
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Overview
Description
5-Chloro-2-fluoro-1-iodo-3-methoxybenzene is an aromatic compound with the molecular formula C7H5ClFIO It is characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-1-iodo-3-methoxybenzene typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Methoxylation: Introduction of the methoxy group (-OCH3) via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-1-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Cl, F, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Chloro-2-fluoro-1-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-1-iodo-3-methoxybenzene depends on its specific application
Electrophilic and Nucleophilic Interactions: The halogen and methoxy groups can participate in electrophilic and nucleophilic interactions with other molecules.
Aromaticity: The benzene ring provides a stable aromatic system that can undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: Similar structure with bromine instead of chlorine.
5-Chloro-1-(difluoromethoxy)-3-iodo-2-methoxybenzene: Contains a difluoromethoxy group instead of a single fluorine atom.
Uniqueness
5-Chloro-2-fluoro-1-iodo-3-methoxybenzene is unique due to the specific combination of halogen and methoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H5ClFIO |
---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
5-chloro-2-fluoro-1-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
InChI Key |
NOHMWPLIGRRSJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)I)F |
Origin of Product |
United States |
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